KAD-1229-d8 Calcium Hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

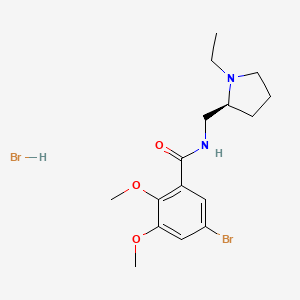

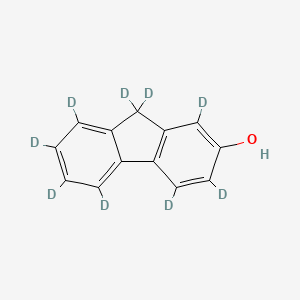

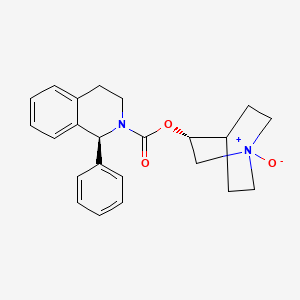

KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 calcium hydrate, is a deuterium-labeled version of Mitiglinide calcium hydrate . It is an insulinotropic agent and an ATP-sensitive K+ (KATP) channel antagonist . It is highly specific to the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .

Molecular Structure Analysis

The molecular formula of KAD-1229-d8 Calcium Hydrate is C19H19D8NO4•1/2Ca . The molecular weight is 361.51 . The SMILES representation of its structure is [H][C@@]12C@@(C(O)=O)C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)C2)([H])CCCC1.O .科学的研究の応用

Insulinotropic Action

KAD-1229-d8 Calcium Hydrate, also known as calcium (2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate, has been extensively studied for its insulinotropic action. It stimulates insulin secretion in rat pancreatic cells and perfused pancreas in a concentration-dependent manner, indicating its potential in managing blood glucose levels. This action is similar to sulfonylurea compounds, despite KAD-1229's non-sulfonylurea structure. It acts on ATP-sensitive K+ channels in pancreatic B-cells, a critical pathway in insulin secretion (Ohnota et al., 1995).

Ionophoretic Properties

Studies have demonstrated that KAD-1229 possesses calcium ionophoretic activity, indicating its ability to modulate cationic fluxes in pancreatic islet cells. This property contributes to its insulinotropic action and is integral to its role in altering cellular processes associated with diabetes management (Malaisse et al., 1995).

Impact on Glucose Metabolism

KAD-1229 impacts liver metabolism by increasing L-lactate production and inhibiting gluconeogenesis in isolated rat hepatocytes. These effects are accompanied by an increase in cellular content of fructose-2,6-bisphosphate, suggesting that KAD-1229's action extends beyond pancreatic effects and involves significant hepatic interactions (Nakashima et al., 1996).

Structural and Conformational Analysis

The structure of KAD-1229, particularly its calcium complexes, has been analyzed to understand its mechanism of action. The conformation and hydrophobic energy of KAD-1229 play a crucial role in its hypoglycemic activity, highlighting the importance of its molecular structure in its pharmacological effects (Lins et al., 1995).

Therapeutic Effects in Diabetic Models

KAD-1229 has shown positive effects in animal models of diabetes, particularly in improving post-prandial hyperglycemia and diabetic complications. It demonstrates a rapid and short-acting insulinotropic effect, which is beneficial for controlling postprandial plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rats (Ohnota et al., 1996).

Mechanism of Action in Cell Lines

Studies have investigated KAD-1229's mechanism of action in pancreatic beta-cell lines, confirming its ability to bind to sulfonylurea receptors and inhibit ATP-sensitive K+ channels. This inhibition results in plasma membrane depolarization and subsequent insulin secretion (Mogami et al., 1994).

特性

CAS番号 |

1346603-13-1 |

|---|---|

製品名 |

KAD-1229-d8 Calcium Hydrate |

分子式 |

C19H27NO4 |

分子量 |

341.477 |

IUPAC名 |

(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D; |

InChIキー |

YBMPTCIINXDDNF-IGMUIECFSA-N |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O |

同義語 |

(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate; Mitiglinide-d8 Calcium Hydrate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)